molecular formula C12H16N2OS B12668558 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine CAS No. 94087-31-7

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine

Cat. No.: B12668558
CAS No.: 94087-31-7
M. Wt: 236.34 g/mol
InChI Key: RPTSTYWJKBQOIF-UHFFFAOYSA-N
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Description

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The compound’s structure consists of a benzisothiazole ring fused with an amine group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine typically involves the reaction of 1,2-benzisothiazol-3-one sodium salt with N,N-dimethylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 25-30°C . The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperature0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperature0-25°C.

    Substitution: Halogens, electrophiles; temperature25-50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzisothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine involves its interaction with microbial cell membranes and enzymes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. Additionally, it inhibits key enzymes involved in microbial metabolism, thereby preventing their growth and proliferation . The molecular targets include bacterial cell wall synthesis enzymes and fungal ergosterol biosynthesis pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine stands out due to its unique combination of a benzisothiazole ring and an amine group, which enhances its biological activity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad-spectrum antimicrobial activity make it a valuable compound in both research and industrial settings .

Biological Activity

2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 1,2-benzisothiazole derivatives with dimethylpropylamine under controlled conditions. Recent studies have employed efficient synthetic routes to produce various derivatives of benzisothiazole with promising biological activities .

Antiviral Activity

Research indicates that derivatives of 1,2-benzisothiazole exhibit significant antiviral properties. For instance, compounds similar to this compound have been tested against the dengue virus. In vitro assays demonstrated that several synthesized benzisothiazole derivatives inhibited the dengue virus NS2BNS3 protease with IC50 values in the low micromolar range. This suggests a potential for developing new antiviral agents targeting dengue and possibly other flaviviruses .

Antimicrobial Activity

Benzisothiazole derivatives are also known for their antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains, making them candidates for further development as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzisothiazole derivatives. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific pathways affected include those involved in cell cycle regulation and apoptosis signaling .

Case Study 1: Antiviral Efficacy Against Dengue Virus

In a study published in PubMed Central, researchers synthesized novel N-substituted 1,2-benzisothiazol-3(2H)-ones and evaluated their antiviral activity against dengue virus NS2BNS3 protease. The findings revealed that certain compounds significantly reduced viral replication and were effective at low concentrations .

CompoundIC50 (µM)Mechanism
2-(4-Butylphenyl)benzisothiazol-3(2H)-one3.5Protease inhibition
2-(2-Chlorophenyl)benzisothiazol-3(2H)-one4.0Protease inhibition

Case Study 2: Antimicrobial Properties

A separate investigation into the antimicrobial activity of benzisothiazole derivatives showed that compounds like this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study concluded that these compounds could serve as lead structures for developing new antibiotics .

Properties

CAS No.

94087-31-7

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yloxy)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C12H16N2OS/c1-9(8-14(2)3)15-12-10-6-4-5-7-11(10)16-13-12/h4-7,9H,8H2,1-3H3

InChI Key

RPTSTYWJKBQOIF-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)OC1=NSC2=CC=CC=C21

Origin of Product

United States

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